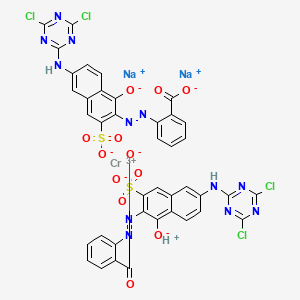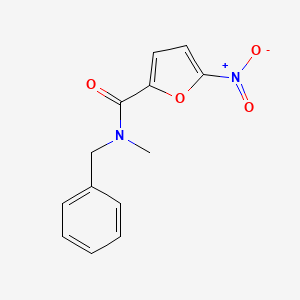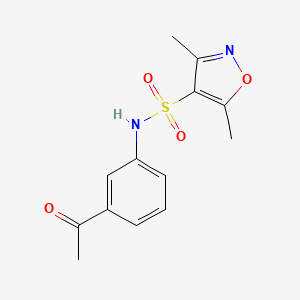
Imidazolide
Übersicht
Beschreibung
Imidazolide is an organic nitrogen anion that is the conjugate base of 1H-imidazole. It is a conjugate base of a 1H-imidazole.
Wissenschaftliche Forschungsanwendungen
Imidazole Ring in Medicinal Chemistry
Imidazole rings, a key structural feature in imidazolide, are essential in the development of a variety of drugs due to their electron-rich characteristics. These rings enable imidazole derivatives to bind with enzymes and receptors in biological systems, exhibiting a broad range of bioactivities. Imidazole-based compounds have seen extensive use in clinics for treating various diseases, showcasing their development value in medicinal chemistry. This includes applications in anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral therapies, and in diagnostics and pathology (Zhang et al., 2014).
Imidazo[1,2-a]pyridine as Therapeutic Agents
Imidazo[1,2-a]pyridine, a derivative of imidazole, is recognized for its versatility and broad range of applications in medicinal chemistry. It has been included in various marketed preparations and has shown potential in anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, proton pump inhibitor, and insecticidal activities. Efforts in structural modifications of this scaffold have led to novel therapeutic agents and are significant for constructing drug-like chemical libraries for biological screening (Deep et al., 2016).
Imidazole in Treating Incurable Diseases
Imidazole-containing compounds have been evaluated for treating several incurable diseases. The unique structure of the imidazole core, with three carbon atoms and two nitrogen atoms, allows for efficient binding with enzymes, proteins, and receptors. This has led to a variety of biological activities, including anti-cancer, anti-microbial, and anti-inflammatory properties. Imidazole derivatives also show potential mechanisms such as topoisomerase IIR catalytic inhibition and aurora kinase inhibition (Alghamdi et al., 2021).
Synthetic Imidazoles in Drug Discovery
Synthetic strategies involving the insertion of the imidazole nucleus have been crucial in drug discovery. Imidazole drugs demonstrate a wide range of clinical applications, including antifungal activities and interactions with histamine receptors. The development of novel molecules with imidazole moieties has been encouraged due to their significant therapeutic properties, leading to advancements in chemotherapeutic and antibacterial agents (Luca, 2006).
Eigenschaften
Molekularformel |
C3H3N2- |
|---|---|
Molekulargewicht |
67.07 g/mol |
IUPAC-Name |
imidazol-3-ide |
InChI |
InChI=1S/C3H3N2/c1-2-5-3-4-1/h1-3H/q-1 |
InChI-Schlüssel |
JBFYUZGYRGXSFL-UHFFFAOYSA-N |
SMILES |
C1=CN=C[N-]1 |
Kanonische SMILES |
C1=CN=C[N-]1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-[[1-(2-methoxyethyl)-2-benzimidazolyl]thio]-1-oxoethyl]-2,5-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester](/img/structure/B1226591.png)

![[6-[6-[6-[[6-[5-acetyloxy-4-(4-hydroxy-5-methoxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-3-(3,4-dihydroxy-1-methoxy-2-oxopentyl)-8,9-dihydroxy-7-methyl-1-oxo-3,4-dihydro-2H-anthracen-2-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]oxy-3-hydroxy-2-methyloxan-4-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-methylpropanoate](/img/structure/B1226595.png)


![4-[[(4-Methyl-5-thieno[3,2-b]pyrrolyl)-oxomethyl]amino]benzoic acid methyl ester](/img/structure/B1226599.png)
![N-(4-chlorophenyl)-5-methyl-3-(phenylmethyl)-7-triazolo[4,5-d]pyrimidinamine](/img/structure/B1226600.png)
![3-[[4,6-Bis(4-morpholinyl)-1,3,5-triazin-2-yl]amino]-3-(2-chlorophenyl)propanoic acid ethyl ester](/img/structure/B1226601.png)
![N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxybenzamide](/img/structure/B1226602.png)
![N-(5-methyl-1H-pyrazol-3-yl)-2-[[3-oxo-2-(phenylmethyl)-2H-imidazo[1,2-c]quinazolin-5-yl]thio]acetamide](/img/structure/B1226606.png)


![4-Nitrobenzoic acid (3,3,7,8-tetramethyl-1,5-dihydro-[1,3]dioxepino[5,6-c]pyridin-7-ium-9-yl) ester](/img/structure/B1226610.png)
